azepan-1-yl(9H-xanthen-9-yl)methanone
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Overview
Description
Azepan-1-yl(9H-xanthen-9-yl)methanone is a chemical compound that belongs to the class of xanthones. This compound is characterized by the presence of an azepane ring attached to a xanthone core, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(9H-xanthen-9-yl)methanone typically involves the reaction of a xanthone derivative with an azepane derivative under specific conditions. One common method involves the refluxing of 1,2,4-trichlorobenzene in the presence of a catalytic amount of iodine, followed by demethylation with boron tribromide (BBr3) to yield the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
Azepan-1-yl(9H-xanthen-9-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azepan-1-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . By enhancing Nrf2 translocation, the compound exerts its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Azepan-1-yl(9H-xanthen-9-yl)methanone can be compared with other similar compounds, such as:
Xanthones: Share the same xanthone core but differ in the attached functional groups.
Acridones: Similar in structure but less effective as chromophores compared to azaxanthones.
The uniqueness of this compound lies in its specific combination of the azepane ring and xanthone core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
azepan-1-yl(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-13-7-1-2-8-14-21)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12,19H,1-2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNJCNVCSZYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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